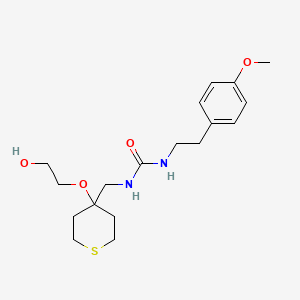
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C13H19N3O3S, with a molecular weight of approximately 301.42 g/mol. Its structure features a tetrahydrothiopyran moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O3S |
| Molecular Weight | 301.42 g/mol |
| Purity | Typically 95% |
This compound exhibits its biological activity primarily through modulation of enzyme activity, receptor binding, and interaction with cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Interaction: It interacts with various receptors, potentially influencing neurotransmitter levels and cellular responses.
- Signal Transduction Modulation: The compound may alter intracellular signaling cascades, affecting cell proliferation and apoptosis.
Antitumor Activity
Research has indicated that this compound exhibits antitumor properties by inducing apoptosis in cancer cells. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study found that concentrations as low as 10 µM resulted in a 50% reduction in cell viability in breast cancer cell lines.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound significantly reduced markers of inflammation, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Case Studies
-
Case Study on Antitumor Efficacy:
- Objective: To evaluate the efficacy of the compound against breast cancer.
- Methodology: Mice were treated with varying doses of the compound for four weeks.
- Results: A dose-dependent decrease in tumor size was observed, with histological analysis revealing increased apoptosis in tumor tissues.
-
Case Study on Anti-inflammatory Activity:
- Objective: Assess the anti-inflammatory effects in a rheumatoid arthritis model.
- Methodology: Rats were administered the compound alongside an inflammatory stimulus.
- Results: Significant reductions in joint swelling and inflammatory cytokines were recorded compared to control groups.
特性
IUPAC Name |
1-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-23-16-4-2-15(3-5-16)6-9-19-17(22)20-14-18(24-11-10-21)7-12-25-13-8-18/h2-5,21H,6-14H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGJCVQBSQKTPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCSCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














